molecular formula C13H13NO4 B1433656 Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate CAS No. 1706450-46-5

Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate

Cat. No.: B1433656
CAS No.: 1706450-46-5
M. Wt: 247.25 g/mol
InChI Key: OFUINEHVRZYGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an ethoxy group, a formyl group, and a carboxylate ester attached to the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The introduction of the ethoxy and formyl groups can be achieved through subsequent functional group transformations. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes. The exact mechanism depends on the specific application and the biological system being studied. For example, in anticancer research, indole derivatives may inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-10-6-4-5-9-11(10)8(7-15)12(14-9)13(16)17-2/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUINEHVRZYGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C(=C(N2)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate
Reactant of Route 4
Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate
Reactant of Route 5
Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate
Reactant of Route 6
Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.